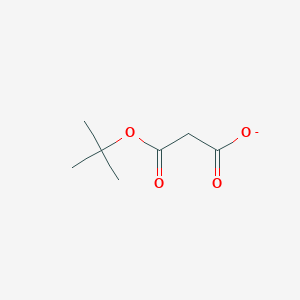
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester, also known as tert-butyl malonate, is an organic compound with the molecular formula C7H12O4. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester can be synthesized through the esterification of malonic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of propanedioic acid, mono(1,1-dimethylethyl) ester often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield malonic acid and tert-butyl alcohol.
Alkylation: The compound can undergo alkylation reactions at the methylene group between the two carbonyl groups, forming substituted malonates.
Decarboxylation: Upon heating, the compound can decarboxylate to form tert-butyl acetate and carbon dioxide.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous acid or base.
Alkylation: Requires strong bases such as sodium hydride or potassium tert-butoxide and alkyl halides.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Major Products
Hydrolysis: Malonic acid and tert-butyl alcohol.
Alkylation: Substituted malonates.
Decarboxylation: Tert-butyl acetate and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients and drug intermediates.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, mono(1,1-dimethylethyl) ester involves its reactivity as an ester and its ability to undergo nucleophilic substitution and decarboxylation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: Another ester of malonic acid, where both hydrogen atoms are replaced by methyl groups.
Diethyl malonate: An ester of malonic acid with ethyl groups replacing the hydrogen atoms.
Methyl tert-butyl malonate: Similar to propanedioic acid, mono(1,1-dimethylethyl) ester but with one methyl group and one tert-butyl group.
Uniqueness
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
Molekularformel |
C7H11O4- |
|---|---|
Molekulargewicht |
159.16 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H,8,9)/p-1 |
InChI-Schlüssel |
NGGGZUAEOKRHMA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















